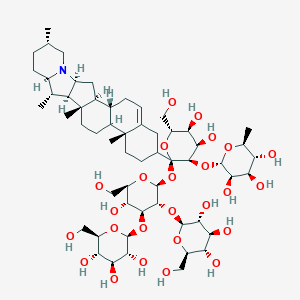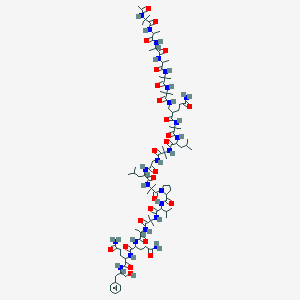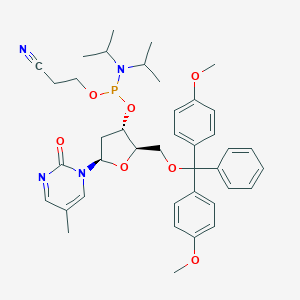
3-Iododizocilpine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Iododizocilpine, also known as MK-801, is a potent non-competitive antagonist of the N-methyl-D-aspartate (NMDA) receptor. This compound has been extensively studied due to its use in scientific research as a tool to study the role of the NMDA receptor in various physiological and pathological processes.
Mecanismo De Acción
3-Iododizocilpine acts as a non-competitive antagonist of the NMDA receptor by binding to the channel pore of the receptor and blocking the flow of ions through the receptor. This results in the inhibition of NMDA receptor-mediated synaptic transmission.
Efectos Bioquímicos Y Fisiológicos
The blockade of NMDA receptor-mediated synaptic transmission by 3-Iododizocilpine has been shown to have a wide range of biochemical and physiological effects. These effects include the inhibition of long-term potentiation, the induction of long-term depression, the modulation of neurotransmitter release, and the regulation of gene expression.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-Iododizocilpine in scientific research has several advantages and limitations. One advantage is that it is a potent and selective antagonist of the NMDA receptor, which allows for the specific modulation of NMDA receptor-mediated synaptic transmission. One limitation is that it is a non-competitive antagonist, which means that it can only be used to study the effects of NMDA receptor blockade and not the effects of NMDA receptor activation.
Direcciones Futuras
There are several future directions for the use of 3-Iododizocilpine in scientific research. One direction is the development of new compounds that can selectively modulate specific subtypes of NMDA receptors. Another direction is the use of 3-Iododizocilpine in the study of the role of the NMDA receptor in various neurological and psychiatric disorders, such as Alzheimer's disease, schizophrenia, and depression.
Métodos De Síntesis
The synthesis of 3-Iododizocilpine is a complex process that involves several steps. The first step involves the reaction of 3,4-dihydroisoquinoline with iodine monochloride to form the corresponding iodinated derivative. This intermediate is then reacted with 2-amino-5-methylpyridine to form 3-Iododizocilpine.
Aplicaciones Científicas De Investigación
3-Iododizocilpine has been widely used in scientific research to study the role of the NMDA receptor in various physiological and pathological processes. This compound has been used to study the role of the NMDA receptor in learning and memory, synaptic plasticity, pain perception, and drug addiction.
Propiedades
Número CAS |
119508-63-3 |
|---|---|
Nombre del producto |
3-Iododizocilpine |
Fórmula molecular |
C16H14IN |
Peso molecular |
345.19 g/mol |
Nombre IUPAC |
4-(125I)iodanyl-1-methyl-16-azatetracyclo[7.6.1.02,7.010,15]hexadeca-2(7),3,5,10,12,14-hexaene |
InChI |
InChI=1S/C16H14IN/c1-16-13-5-3-2-4-12(13)15(18-16)8-10-6-7-11(17)9-14(10)16/h2-7,9,15,18H,8H2,1H3/i17-2 |
Clave InChI |
RRYINJUHCRONBF-QZIRHQCUSA-N |
SMILES isomérico |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)[125I] |
SMILES |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)I |
SMILES canónico |
CC12C3=CC=CC=C3C(N1)CC4=C2C=C(C=C4)I |
Sinónimos |
3-iodo-MK-801 3-iododizocilpine 3-iododizocilpine maleate (1:1), (5S-cis)-isomer, 125I-labeled 3-iododizocilpine, (5R-cis)-isomer, 123I-labeled 3-iododizocilpine, (5S)-isomer, 123I-labeled 3-iododizocilpine, (5S)-isomer, 125I-labeled 3-iododizocilpine, (5S-cis)-isomer, 125I-labeled |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Oxo-3-[4-(trifluoromethoxy)phenyl]propanenitrile](/img/structure/B55452.png)





![Methyl 1,3-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B55466.png)


